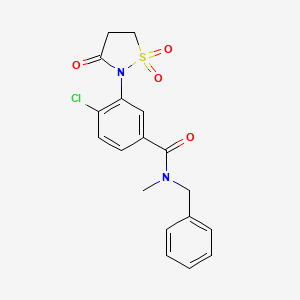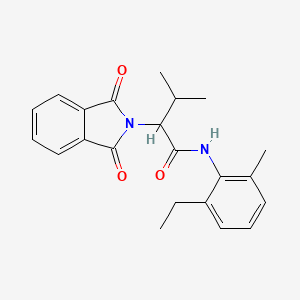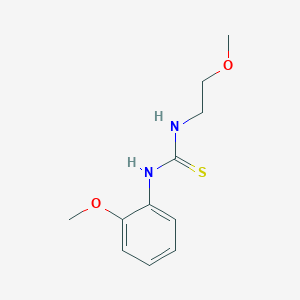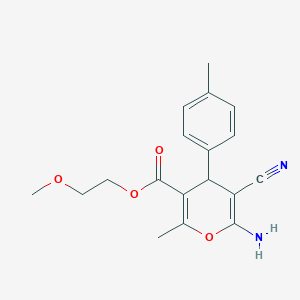![molecular formula C18H21BrO3 B5173759 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5173759.png)
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of a bromine atom, a methoxyphenoxy group, and a propoxy group attached to a dimethylbenzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene typically involves the following steps:
Bromination: The starting material, 2,3,5-trimethylphenol, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromo-2,3,5-trimethylbenzene.
Etherification: The brominated product is then reacted with 3-(4-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted aromatic ethers or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated aromatic compounds or reduced aromatic rings.
Applications De Recherche Scientifique
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation reactions, the methoxy group is converted to more oxidized functional groups, altering the compound’s reactivity and properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-bromo-2-[3-(4-hydroxyphenoxy)propoxy]-3,5-dimethylbenzene: Similar structure but with a hydroxy group instead of a methoxy group.
1-bromo-2-[3-(4-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-bromo-2-[3-(4-methylphenoxy)propoxy]-3,5-dimethylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The combination of the bromine atom and the methoxyphenoxy group provides distinct chemical properties that can be leveraged in various applications.
Propriétés
IUPAC Name |
1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-14(2)18(17(19)12-13)22-10-4-9-21-16-7-5-15(20-3)6-8-16/h5-8,11-12H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCPGWKPQFQZEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCOC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5173690.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5173692.png)


![ethyl 4-{[oxo(2-pyridinylamino)acetyl]amino}benzoate](/img/structure/B5173715.png)

![5-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1',3',4,6-tetraoxohexahydrospiro(1H-furo[3,4-c]pyrrole-1,2'-indane)](/img/structure/B5173733.png)


![Cyclopentyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5173758.png)
![9-(4-methoxyphenyl)-6-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B5173765.png)

![(3Z)-3-[(4-Bromophenyl)methylidene]-5-(2,5-dimethoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B5173776.png)
